3-Bromo-5-chloroimidazo[1,2-A]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-10-6-3-9-2-5(8)11(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUIOWWBZICVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CN=C2C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725491 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243389-43-6 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243389-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Bromo 5 Chloroimidazo 1,2 a Pyrazine and Analogues
Classical Approaches to Imidazo[1,2-A]pyrazine (B1224502) Core Formation
Traditional methods for constructing the fused bicyclic imidazo[1,2-a]pyrazine system have long been the foundation for accessing this scaffold. These approaches typically involve the condensation of two key building blocks to form the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) structure.
The most classical and widely employed method for synthesizing the imidazo[1,2-a]pyrazine core is the Tschitschibabin (Chichibabin) reaction, which involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. nih.govresearchgate.net This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.
To synthesize analogues bearing a chlorine atom at the 8-position (corresponding to the 3-position of the starting pyrazine), 2-amino-3-chloropyrazine is a common starting material. researchgate.net For example, 2-aryl-8-chloroimidazo[1,2-a]pyrazines can be readily prepared by the condensation of 2-amino-3-chloropyrazine with various α-bromo aryl ketones. nih.govresearchgate.net Similarly, the reaction of 2-aminopyrazine with chloroacetaldehyde has been used to generate the unsubstituted imidazo[1,2-a]pyrazine core, with solvent choice significantly impacting reaction yield. While early methods using DMF were low-yielding, a switch to methanol was shown to improve the yield to 98%. nih.govucl.ac.uk
This condensation approach is versatile, allowing for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrazine ring by selecting the appropriate α-haloketone.
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis
| 2-Aminopyrazine Derivative | α-Halocarbonyl Compound | Product | Conditions | Yield (%) | Reference |
| 2-Aminopyrazine | Chloroacetaldehyde | Imidazo[1,2-a]pyrazine | MeOH, Reflux, 24h | 98 | nih.govucl.ac.uk |
| 2-Amino-3-chloropyrazine | α-Bromo aryl ketones | 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | N/A | N/A | nih.govresearchgate.net |
| 2-Amino-3-chloropyrazine | α-Chloro-p-fluoro-acetophenone | 2-(4-fluorophenyl)-8-chloroimidazo[1,2-a]pyrazine | N/A | N/A | nih.gov |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the one-pot synthesis of complex heterocyclic scaffolds, including imidazo[1,2-a]pyrazines. thieme-connect.comresearchgate.net These reactions offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse molecular libraries rapidly. nih.govmdpi.com
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aminoazine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This reaction has been successfully applied to the synthesis of 3-amino-substituted imidazo[1,2-a]pyrazines. thieme-connect.com The process is typically catalyzed by an acid and is presumed to proceed through an iminium species formed from the aminoazine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization leads to the final product. thieme-connect.comrsc.org
Recent advancements have focused on developing greener protocols for these MCRs. For instance, an efficient iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature has been reported to produce imidazo[1,2-a]pyrazine derivatives in good yields. nih.govrsc.org The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. nih.gov
Table 2: Multicomponent Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Amine Component | Aldehyde Component | Isonitrile Component | Catalyst | Product Type | Reference |
| 2-Aminopyrazine | Aryl aldehydes | tert-Butyl isocyanide | Iodine | 3-(tert-Butylamino)-2-aryl-imidazo[1,2-a]pyrazine | nih.govrsc.org |
| 2-Aminopyrazine | Various aldehydes | Various isonitriles | Sc(OTf)₃ | 3-Amino-imidazo[1,2-a]pyrazines | researchgate.net |
Strategic Introduction of Halogen Substituents
For a compound like 3-Bromo-5-chloroimidazo[1,2-a]pyrazine, the placement of two different halogens at specific positions requires careful synthetic planning. This can be achieved either by direct halogenation of a pre-formed imidazo[1,2-a]pyrazine nucleus or by carrying halogenated precursors through the synthesis.
Direct electrophilic halogenation of the imidazo[1,2-a]pyrazine core is a common strategy for introducing halogen substituents. The imidazole ring is electron-rich, making it susceptible to electrophilic attack. The C-3 position is generally the most nucleophilic and therefore the primary site of halogenation. ucl.ac.uk
N-Bromosuccinimide (NBS) is a frequently used reagent for the regioselective bromination of imidazo[1,2-a]pyrazines at the C-3 position. This method is often more efficient and provides cleaner reactions compared to using molecular bromine (Br₂), which can lead to multiple products and difficult purification. ucl.ac.uk For example, treating 2,8-disubstituted-imidazo[1,2-a]pyrazines with NBS in ethanol leads to the corresponding 3-bromo derivatives. However, attempts to brominate the unsubstituted imidazo[1,2-a]pyrazine core with Br₂ in acetic acid have been reported to result in messy reaction profiles and low yields of inseparable dibrominated regioisomers, likely the 3,5- and 3,6-dibromo species. ucl.ac.uk
For chlorination, reagents like sodium chlorite (NaClO₂) under acidic conditions have been used for the C-3 chlorination of the related imidazo[1,2-a]pyridine (B132010) scaffold, a strategy that could potentially be adapted for imidazo[1,2-a]pyrazines. researchgate.net
An alternative and often more controlled approach is to begin the synthesis with a pyrazine ring that already contains one or more of the required halogen atoms. This strategy avoids issues with regioselectivity during the final halogenation steps and is crucial for building specifically substituted analogues.
To obtain the 5-chloro moiety of the target compound, a logical starting material would be 2-amino-5-chloropyrazine. The synthesis of the imidazo[1,2-a]pyrazine ring can then be completed via condensation with an appropriate α-halocarbonyl. For the synthesis of 8-chloroimidazo[1,2-a]pyrazine analogues, 2-amino-3-chloropyrazine is the key precursor. researchgate.netnih.gov The condensation of this pre-halogenated amine with α-bromo ketones successfully yields 2-substituted-8-chloroimidazo[1,2-a]pyrazines. nih.govresearchgate.net
A plausible route to this compound could therefore involve:
Condensation of 2-amino-5-chloropyrazine with an α-haloacetaldehyde to form 5-chloroimidazo[1,2-a]pyrazine.
Subsequent regioselective bromination at the C-3 position using a reagent like NBS.
This stepwise approach, combining a pre-halogenated precursor with a subsequent selective halogenation, offers a high degree of control over the final substitution pattern.
Table 3: Halogenation Strategies and Precursors
| Strategy | Substrate | Reagent/Condition | Product | Key Feature | Reference |
| Direct Bromination | 2,8-Disubstituted-imidazo[1,2-a]pyrazine | NBS, EtOH, rt | 3-Bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine | Regioselective C-3 bromination | |
| Direct Bromination | Imidazo[1,2-a]pyrazine | Br₂, AcOH | Mixture of dibrominated regioisomers | Low yield, poor selectivity | ucl.ac.uk |
| Pre-halogenated Precursor | 2-Amino-3-chloropyrazine | Condensation with α-bromo aryl ketones | 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | Builds scaffold with C-8 chlorine | nih.govresearchgate.net |
Advanced and Green Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of imidazo[1,2-a]pyrazines. A significant portion of this effort has been directed towards the improvement of multicomponent reactions.
The use of iodine as a catalyst in the three-component synthesis of imidazo[1,2-a]pyrazines is a notable green advancement. nih.gov This method allows the reaction to proceed at room temperature, reducing energy consumption, and utilizes a catalyst that is less toxic and more economical than many heavy metal catalysts. nih.govrsc.org
Furthermore, the development of MCRs in sustainable solvents represents another key area of green chemistry. The Groebke–Blackburn–Bienaymé reaction has been successfully carried out in eucalyptol, a bio-based solvent, to produce a library of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines under sustainable conditions. researchgate.net Such protocols minimize the reliance on traditional, often toxic and volatile, organic solvents. These advanced protocols, which emphasize efficiency, atom economy, and the use of benign reagents and conditions, are at the forefront of modern heterocyclic synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved selectivity. nih.gov This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrazine libraries. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for microwave heating. For instance, the three-component condensation of 2-aminopyrazines, aldehydes, and isocyanides to form 3-aminoimidazo[1,2-a]pyrazine derivatives can be accelerated under microwave conditions. nih.gov
A typical synthetic sequence for a substituted imidazo[1,2-a]pyrazine might involve the initial condensation of a 2-aminopyrazine with an α-halocarbonyl compound, followed by subsequent modifications. ucl.ac.uk For example, the synthesis of a key dihalo imidazopyrazine intermediate was achieved through the condensation of 2-amino-3-chloropyrazine with α-chloro-para-fluoro-acetophenone, followed by a bromination step. nih.gov
Table 1: Examples of Microwave-Assisted Reactions for Imidazo[1,2-a]pyridine/pyrazine Scaffolds
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminopyrazines, Aldehydes, Isocyanides | Microwave heating (80 °C, 2 h in EtOH) | 3-Aminoimidazo[1,2-a]pyrazines | nih.gov |
| Imidazo[1,2-a]pyridines, Amines, Alkynes | Copper(I) catalyst, Microwave irradiation | C-H aminated/alkynylated products | rsc.org |
Catalyst-Free and Environmentally Benign Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally friendly synthetic methods. A facile and efficient approach involves the condensation of 2-aminopyridines with α-bromoketones without any catalyst or solvent, sometimes utilizing microwave irradiation or simple grindstone chemistry. researchgate.netscielo.br These methods are characterized by short reaction times, high yields, simple workup procedures, and minimal waste, making them economically and environmentally attractive. researchgate.netscielo.br
The synthesis of imidazo[1,2-a]pyridines, pyrimidines, and pyrazines has been achieved through catalyst-free heteroannulation reactions in green solvents under microwave conditions. researchgate.net Some procedures highlight that the substitution of halogens on the imidazo[1,2-a]pyrazine ring can be achieved under simple heating conditions, negating the need for a catalyst.
Furthermore, iodine has been employed as a low-cost, readily available, and benign catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives at room temperature. nih.govrsc.org This method, which involves the reaction of an aryl aldehyde, 2-aminopyrazine (or aminopyridine), and tert-butyl isocyanide, offers an eco-friendly alternative to syntheses requiring more hazardous Lewis acid catalysts like ZnCl2 or Sc(OTf)3, which often result in lower yields and longer reaction times. nih.gov
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. For the imidazo[1,2-a]pyrazine scaffold, these methods are crucial for both the initial ring formation and subsequent functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce aryl or heteroaryl substituents. nih.govresearchgate.net
For instance, after the formation of a halogenated imidazo[1,2-a]pyrazine core, such as a 3-bromo derivative, the bromine atom can be readily substituted via a Suzuki coupling reaction with a boronic acid to form a C-C bond. nih.gov This strategy is essential for creating molecular diversity. nih.gov Direct C-H arylation, catalyzed by transition metals, represents another powerful approach to functionalize the heterocyclic ring without the need for pre-halogenation. nih.gov Various transition metals, including palladium, rhodium, copper, and ruthenium, have been investigated for their ability to catalyze C-H activation and functionalization on heterocyclic systems. uninsubria.it
Regioselective Synthesis of Substituted Imidazo[1,2-a]pyrazines
Regioselectivity, the control of the position at which a chemical reaction occurs, is of paramount importance in the synthesis of substituted imidazo[1,2-a]pyrazines. The ability to selectively introduce substituents at specific positions (e.g., C2, C3, C5, C6, C8) is critical for tuning the molecule's properties.
Control over Substitution Patterns (e.g., 2-aryl, 3-aryl, 6-bromo, 8-chloro)
The substitution pattern on the imidazo[1,2-a]pyrazine ring is dictated by the choice of starting materials and reaction conditions. Different strategies allow for the selective synthesis of various regioisomers.
3-Position Substitution : Regioselective bromination at the C3 position is commonly achieved using N-Bromosuccinimide (NBS). This 3-bromo intermediate is a versatile handle for further diversification, for example, through Suzuki coupling reactions to introduce aryl groups. nih.gov
2- and 3-Aryl Isomers : The synthesis of distinct 2-aryl and 3-aryl regioisomers can be achieved by carefully choosing the synthetic route. ucl.ac.uk
8-Position Substitution : An 8-chloro substituent can be introduced by starting with a chlorinated aminopyrazine, such as 2-amino-3-chloropyrazine. nih.gov This chloro group can then be selectively displaced by heating with an amine nucleophile. nih.gov
5- and 6-Position Substitution : The functionalization at the C5 and C6 positions can be controlled through the use of specific organometallic intermediates. For example, the treatment of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to regioselective magnesiation, while using TMP2Zn·2MgCl2·2LiCl results in a complete switch of regioselectivity, affording diheteroarylzinc derivatives that can be functionalized at the C5 position. nih.gov
Table 2: Examples of Regioselective Reactions on the Imidazo[1,2-a]pyrazine Scaffold
| Starting Material | Reagent/Conditions | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | N-Bromosuccinimide (NBS) | C3 | 3-Bromoimidazo[1,2-a]pyrazine | |
| 2-Amino-3-chloropyrazine + α-chloro-acetophenone | 1. Condensation; 2. Bromination; 3. Amine; 4. Suzuki Coupling | C8 (Cl displaced by amine), C3 (Br displaced by aryl) | 3-Aryl-8-amino-imidazo[1,2-a]pyrazine | nih.gov |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl, then electrophile | C? (not specified) | Substituted imidazo[1,2-a]pyrazine | nih.gov |
Mechanistic Insights into Regioselectivity
The observed regioselectivity in the synthesis and functionalization of imidazo[1,2-a]pyrazines is governed by the electronic and steric properties of the heterocyclic system and the reagents involved.
In the initial cyclization reaction between an aminopyrazine and an α-halocarbonyl compound, the endocyclic nitrogen that is not adjacent to the primary amine moiety is generally the most nucleophilic site. ucl.ac.uk This intrinsic property directs the initial alkylation step, leading to the formation of the fused imidazole ring.
For subsequent functionalization, such as metallation reactions, the outcome is more nuanced. Theoretical calculations and a deep understanding of the relative energies of the organometallic intermediates are crucial for rationalizing the observed regioselectivities. nih.gov The inclusion of additives like lithium chloride (LiCl) in these calculations can provide a more accurate prediction of the reaction outcome. nih.gov In some cases, unexpected reaction pathways like telesubstitution can occur, where a nucleophile attacks a position remote from the leaving group, a phenomenon with its own distinct mechanistic aspects. researchgate.net These mechanistic insights are vital for designing rational synthetic routes to complex, multifunctionalized imidazo[1,2-a]pyrazine derivatives. nih.gov
Chemical Reactivity and Functionalization of 3 Bromo 5 Chloroimidazo 1,2 a Pyrazine
Halogen-Mediated Reactivity for Further Derivatization
The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of functionalizing the 3-Bromo-5-chloroimidazo[1,2-a]pyrazine scaffold. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. libretexts.org This hierarchy allows for selective reactions, where the more reactive C-Br bond at the 3-position can be engaged while leaving the C-Cl bond at the 5-position intact for subsequent transformations. Conversely, the electronic properties of the heterocyclic system permit selective nucleophilic aromatic substitution at the chlorinated 5-position.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the imidazo[1,2-a]pyrazine (B1224502) core. libretexts.org Historical approaches to functionalizing this scaffold have often involved electrophilic bromination followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. nih.gov
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with a halide, can be selectively performed at the C-3 position of dihalogenated imidazo[1,2-a]pyrazines. In a study on a closely related 3-bromo-8-chloroimidazo[1,2-a]pyrazine (B125190) analog, Suzuki coupling with various boronic acids occurred exclusively at the 3-bromo position, demonstrating the higher reactivity of the C-Br bond. nih.gov This selective functionalization at C-3 is typically achieved using palladium catalysts like Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) in the presence of a base such as sodium carbonate. nih.gov
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. nih.gov This reaction is crucial for introducing amine functionalities, which are prevalent in biologically active molecules. The choice of palladium precatalyst and phosphine (B1218219) ligand, such as RuPhos or BrettPhos, is critical for achieving high efficiency, especially when dealing with challenging substrates like unprotected 2-amino-3-halopyridines, which share electronic similarities with the target molecule. nih.gov Given the C-Br bond's higher reactivity, Buchwald-Hartwig amination is expected to proceed selectively at the C-3 position of this compound under controlled conditions.
| Reaction Type | Halide Position | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | C-3 (Bromo) | Arylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/Water | nih.gov |
| Suzuki-Miyaura | C-6 (Chloro) | Aryl/Alkyl Zinc Reagents (Negishi) | Pd-PEPPSI-iPr | - | - | THF | nih.gov |
| Buchwald-Hartwig | C-3 (Bromo) | Primary/Secondary Amine | Pd₂(dba)₃ | RuPhos / BrettPhos | LiHMDS | Toluene | nih.gov |
| Buchwald-Hartwig | C-7 (Bromo) | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | researchgate.net |
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems. nih.gov In this compound, the pyrazine (B50134) ring is inherently electron-poor, which activates the chlorine atom at the C-5 position towards nucleophilic attack. This reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com
The reactivity of the C-5 chloro position is significantly higher than that of the C-3 bromo position in SNAr reactions. The C-3 position is part of the more electron-rich imidazole (B134444) ring, making it less susceptible to nucleophilic attack. This differential reactivity allows for selective substitution at C-5. For instance, in a related 3-bromo-8-chloroimidazo[1,2-a]pyrazine system, the C-8 chloro group was selectively displaced by various amines upon heating, leaving the C-3 bromo group untouched for subsequent cross-coupling reactions. nih.gov This selectivity highlights a powerful strategy for orthogonal functionalization of the scaffold. Common nucleophiles for this transformation include primary and secondary amines, as well as phenoxides. nih.govnih.gov
| Substrate | Position of Leaving Group | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Bromo-8-chloro-imidazo[1,2-a]pyrazine analog | C-8 (Chloro) | Various Amines (R₂NH) | Et₃N, CH₃CN, 80 °C | 8-Amino-3-bromo-imidazo[1,2-a]pyrazine | nih.gov |
| 2-Chloropyridine | C-2 (Chloro) | Amine | Heat | 2-Aminopyridine | youtube.com |
| 5-Bromo-1,2,3-triazine | C-5 (Bromo) | Phenols | Base | 5-Aryloxy-1,2,3-triazine | nih.gov |
Direct C-H Functionalization Strategies
Direct C-H functionalization offers a more atom- and step-economical approach to modifying the imidazo[1,2-a]pyrazine core, avoiding the need for pre-functionalized starting materials. rsc.org For this compound, the available C-H positions for such transformations are at C-2, C-6, and C-8. The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate and the nature of the catalyst or reagents employed.
Palladium-catalyzed direct C-H functionalization has been successfully applied to the imidazo[1,2-a]pyrazine scaffold. nih.gov Research has demonstrated that an efficient one-pot, palladium-catalyzed sequential reaction can achieve selective functionalization at both C-3 (via Suzuki coupling) and C-6 (via direct C-H arylation, vinylation, or benzylation). nih.gov This indicates that the C-6 position is a viable site for transition metal-catalyzed C-H activation on this heterocyclic system. The C-H bond at the C-8 position can also be targeted, as shown by nucleophilic addition of organometallics followed by oxidation, or through directed metalation strategies. nih.gov The C-2 position, being part of the electron-rich imidazole ring, is also a potential site for functionalization, although less commonly reported for the pyrazine-fused system compared to its pyridine (B92270) analogue.
Metal-free and radical-based methods provide alternative pathways for C-H functionalization, often under milder conditions. rsc.org For the parent imidazo[1,2-a]pyridine (B132010) scaffold, a large body of work shows that the C-3 position is the most electronically favorable site for radical attack. nih.govmdpi.com Since this position is blocked by a bromine atom in the target compound, functionalization would need to occur at other sites.
Recent advances in photoredox catalysis have enabled the functionalization of less reactive positions. For example, visible-light-induced methods have been developed for the C-5 alkylation of imidazo[1,2-a]pyridines using photocatalysts like eosin (B541160) Y. nih.govmdpi.com These strategies could potentially be adapted to functionalize the C-6 or C-8 positions of the imidazo[1,2-a]pyrazine core. These reactions typically proceed via the generation of a radical species which then adds to the heterocyclic ring, followed by an oxidative deprotonation step to restore aromaticity. nih.gov
Organometallic Intermediates in Functionalization
The use of organometallic intermediates, generated through directed metalation (deprotonation), offers a highly regioselective method for functionalizing the imidazo[1,2-a]pyrazine core. nih.gov This strategy relies on the generation of potent magnesium or zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), to selectively deprotonate specific C-H positions. The resulting organometallic species can then be trapped with a wide array of electrophiles. nih.govrsc.org
A comprehensive study on 6-chloroimidazo[1,2-a]pyrazine (B1590719) demonstrated a remarkable switch in regioselectivity based on the choice of metalating agent. nih.govresearchgate.net
Kinetic Deprotonation: Using the magnesium base TMPMgCl·LiCl at low temperatures (-60 °C) resulted in selective deprotonation at the C-3 position (kinetic control). nih.gov
Thermodynamic Deprotonation: In contrast, using the less reactive zinc base TMP₂Zn·2MgCl₂·2LiCl at a higher temperature (-20 °C) led to deprotonation at the C-5 position (thermodynamic control), which was rationalized by stabilizing intramolecular interactions in the organometallic intermediate. nih.govresearchgate.net
These organometallic intermediates exhibit excellent reactivity towards various electrophiles, allowing for the introduction of iodo, allyl, acyl, cyano, and thioether functionalities in good yields. nih.gov While these specific positions (C-3 and C-5) are halogenated in the target compound, this methodology establishes the principle that C-H bonds at C-2, C-6, and C-8 could be selectively metalated and subsequently functionalized by careful choice of base, temperature, and electrophile.
| Metalation Site | Base | Electrophile | Functional Group Introduced | Yield |
|---|---|---|---|---|
| C-3 | TMPMgCl·LiCl | I₂ | -I | 78% |
| C-3 | TMPMgCl·LiCl | Allyl-Br / CuCN·2LiCl | -CH₂CH=CH₂ | 56% |
| C-3 | TMPMgCl·LiCl | PhCOCl / CuCN·2LiCl | -COPh | 56% |
| C-5 | TMP₂Zn·2MgCl₂·2LiCl | I₂ | -I | 85% |
| C-5 | TMP₂Zn·2MgCl₂·2LiCl | Allyl-Br | -CH₂CH=CH₂ | 55% |
| C-5 | TMP₂Zn·2MgCl₂·2LiCl | TsCN | -CN | 52% |
Regioselective Metalation (e.g., Zincation, Magnesiation)
The functionalization of the imidazo[1,2-a]pyrazine ring system can be effectively achieved through regioselective metalation, a process that involves the deprotonation of a specific carbon atom by a strong base to form an organometallic intermediate. The choice of the metalating agent has been shown to be crucial in directing the position of metalation on the related 6-chloroimidazo[1,2-a]pyrazine scaffold, a principle that can be extended to its 3-bromo-5-chloro isomer. nih.govrsc.org
Magnesiation:
Treatment of 6-chloroimidazo[1,2-a]pyrazine with a Hauser base, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), leads to selective deprotonation at the C3 position. chemscene.comrsc.org This magnesiation occurs under relatively mild conditions, typically at -60 °C in tetrahydrofuran (B95107) (THF), affording the corresponding magnesium derivative. rsc.org This regioselectivity is attributed to the kinetic acidity of the C3 proton, which is the most acidic position on the ring. nih.govrsc.org
Zincation:
A switch in regioselectivity is observed when a different metalating agent is employed. The use of a mixed zinc-magnesium base, TMP₂Zn·2MgCl₂·2LiCl, directs the metalation to the C5 position of 6-chloroimidazo[1,2-a]pyrazine. rsc.org This zincation reaction proceeds efficiently at -20 °C in THF, yielding the C5-zincated intermediate. rsc.org This change in regioselectivity highlights the tunability of the metalation reaction based on the choice of the organometallic base, allowing for controlled functionalization at different positions of the imidazo[1,2-a]pyrazine core. nih.govrsc.org
Quenching with Diverse Electrophiles for Scaffold Decoration
Once the organometallic intermediates of the imidazo[1,2-a]pyrazine scaffold are formed, they can be reacted with a wide array of electrophiles to introduce various functional groups. This "quenching" step is a powerful tool for decorating the heterocyclic core and generating a library of structurally diverse molecules. rsc.org
The C3-magnesiated and C5-zincated intermediates of 6-chloroimidazo[1,2-a]pyrazine have been successfully quenched with a variety of electrophiles, demonstrating the versatility of this approach. rsc.org These reactions provide a blueprint for the potential functionalization of this compound.
Reactions of the C3-Magnesiated Intermediate:
The C3-magnesiated species, formed using TMPMgCl·LiCl, can be trapped with several electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. rsc.org Examples of successful quenching reactions include:
Iodination: Reaction with iodine (I₂) furnishes the corresponding 3-iodo derivative in good yield. rsc.org
Allylation: In the presence of a copper catalyst (CuCN·2LiCl), the intermediate reacts with allyl bromide to afford the 3-allylated product. rsc.org
Acylation: Copper-catalyzed acylation with various acid chlorides introduces a ketone functionality at the C3 position. rsc.org
| Electrophile | Functional Group Introduced | Product Type |
|---|---|---|
| Iodine (I₂) | -I | 3-Iodo-6-chloroimidazo[1,2-a]pyrazine |
| Allyl bromide | -CH₂CH=CH₂ | 3-Allyl-6-chloroimidazo[1,2-a]pyrazine |
| Acyl chlorides (RCOCl) | -C(O)R | 3-Acyl-6-chloroimidazo[1,2-a]pyrazines |
Reactions of the C5-Zinccated Intermediate:
The C5-zincated intermediate, generated using TMP₂Zn·2MgCl₂·2LiCl, provides access to 5,6-disubstituted imidazo[1,2-a]pyrazines upon quenching with electrophiles. rsc.org This complementary regioselectivity allows for the synthesis of a different set of isomers. Reported transformations include:
Iodination: Trapping with iodine leads to the 5-iodo-6-chloroimidazo[1,2-a]pyrazine. rsc.org
Allylation and Acylation: Similar to the magnesiated species, the zincated intermediate undergoes copper-catalyzed allylation and acylation to introduce allyl and ketone groups at the C5 position. rsc.org
| Electrophile | Functional Group Introduced | Product Type |
|---|---|---|
| Iodine (I₂) | -I | 5-Iodo-6-chloroimidazo[1,2-a]pyrazine |
| Allyl bromide | -CH₂CH=CH₂ | 5-Allyl-6-chloroimidazo[1,2-a]pyrazine |
| Acyl chlorides (RCOCl) | -C(O)R | 5-Acyl-6-chloroimidazo[1,2-a]pyrazines |
Exploration of Reaction Pathways for Structural Diversity
The ability to selectively functionalize the imidazo[1,2-a]pyrazine core at different positions through controlled metalation opens up numerous pathways to expand the structural diversity of this heterocyclic system. The halogen atoms on the this compound scaffold serve as valuable handles for further transformations, most notably through transition-metal-catalyzed cross-coupling reactions.
For instance, the bromo and chloro substituents can potentially be subjected to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, and amino groups. The differential reactivity of the C-Br and C-Cl bonds could allow for selective and sequential functionalization.
Furthermore, the initial products from the metalation-quenching sequence can undergo subsequent reactions. For example, a 3-iodo-5-chloroimidazo[1,2-a]pyrazine could be further functionalized at the 3-position via a cross-coupling reaction, followed by another transformation at the 5-chloro position. This iterative approach allows for the systematic construction of polysubstituted imidazo[1,2-a]pyrazines with a high degree of complexity and diversity. nih.gov
Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloroimidazo 1,2 a Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For 3-bromo-5-chloroimidazo[1,2-a]pyrazine, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms.
In a typical ¹H NMR spectrum of an imidazo[1,2-a]pyrazine (B1224502) core, the protons on the imidazole (B134444) and pyrazine (B50134) rings would appear as distinct signals. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. For the related compound, 3-bromoimidazo[1,2-a]pyrazine, characteristic proton signals are observed, which can be used as a basis for predicting the spectrum of the chloro-substituted derivative. bldpharm.comsigmaaldrich.com
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The positions of the bromine and chlorine atoms would significantly impact the chemical shifts of the carbons to which they are attached and adjacent carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | Not Applicable | C-2: ~120-130 |
| C-3 | Not Applicable | C-3: ~105-115 |
| C-5 | Not Applicable | C-5: ~140-150 |
| H-6 | ~7.5-7.8 | C-6: ~115-125 |
| H-8 | ~8.0-8.3 | C-8: ~135-145 |
| C-8a | Not Applicable | C-8a: ~130-140 |
Note: The data in this table is hypothetical and based on general principles and data for related compounds. Actual experimental values are required for confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-QTOF)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) analysis, provides highly accurate mass measurements.
For this compound (C₆H₃BrClN₃), the expected monoisotopic mass is approximately 230.9199 Da. uni.lu HRMS would confirm this mass with high precision, supporting the molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool for identifying halogenated compounds.
Predicted mass spectrometry data from PubChemLite suggests several possible adducts that could be observed. uni.lu
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.92717 |
| [M+Na]⁺ | 253.90911 |
| [M-H]⁻ | 229.91261 |
| [M+NH₄]⁺ | 248.95371 |
| [M+K]⁺ | 269.88305 |
Source: PubChemLite. uni.lu These are predicted values and require experimental verification.
Fragmentation analysis would reveal how the molecule breaks apart upon ionization. This can provide further structural information, for instance, through the loss of the bromine or chlorine atom, or cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, and C=C bonds within the aromatic heterocyclic system. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, typically at lower wavenumbers. While specific data for the title compound is unavailable, general spectra of pyrazine derivatives show characteristic ring vibrations.
Advanced Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be required for this analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or halogen bonding, within the crystal lattice. This information is invaluable for understanding the molecule's physical properties and how it interacts with other molecules. At present, no published X-ray diffraction data for this compound has been found.
Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloroimidazo 1,2 a Pyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. For derivatives of imidazo[1,2-a]pyrazine (B1224502), these methods have been instrumental in elucidating their electronic structure and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to understand reaction mechanisms, predict the stability of different isomers, and analyze the nature of chemical bonds. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to study the geometry and vibrational frequencies of related heterocyclic compounds like thiophene (B33073) derivatives. researchgate.net Such studies on 3-bromo-5-chloroimidazo[1,2-a]pyrazine would allow for the optimization of its molecular geometry and the calculation of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
In studies of related imidazo[1,2-a]pyridine (B132010) derivatives, DFT has been used to analyze stability and reactivity, identifying preferred sites for electrophilic and nucleophilic attack through the analysis of local descriptors and electrostatic potential maps. researchgate.net For example, the nitrogen atoms are often identified as the most likely sites for electrophilic attack. researchgate.net
Theoretical investigations on the bromination of imidazo[1,2-a]pyrazine have shown that the reaction can lead to 3-bromo or 3,5-dibromo derivatives, indicating the reactivity of these positions. researchgate.net DFT calculations could model the transition states for such electrophilic substitution reactions, providing insights into the reaction pathways and the influence of the existing chloro and bromo substituents on the regioselectivity of further reactions.
The imidazo[1,2-a]pyrazine scaffold contains multiple nitrogen atoms, each with a different degree of basicity. The pKa values and N-basicities are crucial for understanding the molecule's behavior in biological systems and for predicting the site of protonation or quaternization. researchgate.net Computational methods can predict these values with reasonable accuracy. For instance, in a study on related imidazo[1,2-a]pyrazines, the pKa values of amines present in the substrates were considered to understand the rate of cyclization reactions. researchgate.net
For this compound, theoretical calculations could determine the most basic nitrogen atom, which is essential for predicting its interaction with biological targets and for designing synthetic strategies. Quaternization of the parent imidazo[1,2-a]pyrazine, for example, results in a mixture of 1-methyl and 7-methyl derivatives, highlighting the competitive basicity of these nitrogen atoms. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule (target).
Molecular docking studies have been successfully applied to various imidazo[1,2-a]pyrazine derivatives to predict their binding modes within the active sites of enzymes and receptors. These studies are crucial for understanding the structural basis of their biological activity. For example, imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of Helicobacter pylori VirB11 ATPase. ucl.ac.uk Docking simulations revealed that the lead compound binds in the ATP binding site, and these in silico findings guided the design of second-generation inhibitors. ucl.ac.uk
Similarly, derivatives of this scaffold have been investigated as inhibitors of Gαq/11 in uveal melanoma and as potent ENPP1 inhibitors for cancer immunotherapy. nih.govnih.gov In the case of pyrazine-based heterocycles, docking studies against a bacterial target (PDB: 4DUH) identified key hydrogen bonding and π-hydrogen bond interactions responsible for the observed antibacterial activity. nih.gov Should this compound be investigated for a specific biological target, molecular docking would be the first step in predicting its binding orientation and affinity, highlighting potential interactions with key amino acid residues.
Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of compounds against a biological target to identify potential hits. The imidazo[1,2-a]pyrazine scaffold has emerged from such screenings as a promising starting point for drug discovery. For instance, vHTS identified imidazo[1,2-a]pyrazines as potential ATP mimics and inhibitors of VirB11 ATPase. ucl.ac.uk Another screening campaign identified imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov
The compound this compound itself could be included in such in silico screening libraries to assess its potential against a wide range of biological targets. Its physicochemical properties, such as a predicted XlogP of 2.7, suggest a degree of lipophilicity that is often favorable for drug candidates. uni.lu
Structure-Activity Relationship (SAR) Derivation from Computational Models
Computational models are instrumental in deriving structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For the imidazo[1,2-a]pyrazine class, SAR studies have been crucial for optimizing lead compounds.
In the development of imidazo[1,2-a]pyrazine derivatives as TARP γ-8 selective AMPAR negative modulators, initial hits were optimized by exploring substitutions at various positions of the heterocyclic core. nih.gov For example, replacing a pyrazole (B372694) with a phenol (B47542) group and introducing a para-fluorophenyl group at the 2-position significantly improved potency. nih.gov
A study on imidazo[1,2-a]pyrazine derivatives as inhibitors of the gastric H+/K+-ATPase found that 6-substituted analogs showed potent activity. researchgate.net Furthermore, research into imidazo[1,2-a]pyrazines as inhibitors of Brk/PTK6 led to the identification of a compound with an IC50 of 7 nM. ucl.ac.uk The SAR trends identified in these studies provide a roadmap for designing novel and more potent inhibitors. ucl.ac.uk
For this compound, computational models could be used to predict how modifications at other positions of the imidazopyrazine ring would affect its activity against a given target, thereby guiding synthetic efforts to produce more effective analogs.
Table of Research Findings on Imidazo[1,2-a]pyrazine Derivatives
| Derivative Class | Biological Target | Key Findings | Computational Method |
|---|---|---|---|
| Imidazo[1,2-a]pyrazines | VirB11 ATPase (Helicobacter pylori) | Identification of a lead compound with an IC50 of 7 µM. ucl.ac.uk | Virtual Screening, Molecular Docking |
| Imidazo[1,2-a]pyrazines | AMPA Receptor (TARP γ-8) | Discovery of selective negative modulators. nih.gov | High-Throughput Screening, SAR |
| Imidazo[1,2-a]pyrazines | Gαq/11 | Development of inhibitors for uveal melanoma. nih.gov | SAR, Western Blot |
| Imidazo[1,2-a]pyrazines | ENPP1 | Identification of potent inhibitors enhancing anti-PD-1 efficacy. nih.gov | SAR, In vivo studies |
| Imidazo[1,2-a]pyridines | General Reactivity | Identification of preferred sites for electrophilic attack. researchgate.net | DFT |
Applications of 3 Bromo 5 Chloroimidazo 1,2 a Pyrazine As a Synthetic Intermediate and Pharmacophore in Drug Discovery Research
Role as a Versatile Building Block in Medicinal Chemistry
3-Bromo-5-chloroimidazo[1,2-a]pyrazine serves as a foundational building block for the synthesis of more complex molecules. uni.luachemblock.com Its utility stems from the two halogen atoms attached to the fused bicyclic ring system, which act as reactive handles for a variety of chemical transformations. The bromine atom at the C3 position of the imidazole (B134444) ring and the chlorine atom at the C5 position of the pyrazine (B50134) ring can be selectively targeted in cross-coupling and substitution reactions.
This strategic placement of halogens allows for the sequential introduction of different functional groups, enabling the construction of large libraries of derivatives. For instance, the bromine at C3 is often utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. The chlorine atom, typically less reactive in such couplings, can be targeted under different conditions or in subsequent steps, often through nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is crucial for the controlled and regioselective synthesis of multi-substituted imidazo[1,2-a]pyrazine (B1224502) analogues. A related compound, 3-bromo-8-chloroimidazo[1,2-a]pyrazine (B125190), has been used to demonstrate this principle, where the 8-chloro group is selectively substituted first, leaving the 3-bromo position available for subsequent functionalization via Suzuki coupling. ucl.ac.uk
Design and Synthesis of Novel Heterocyclic Derivatives based on the Imidazo[1,2-A]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a cornerstone for the design and synthesis of novel heterocyclic compounds in drug discovery. Synthetic strategies typically involve two main approaches: building the desired scaffold with pre-installed substituents or functionalizing a pre-formed core like this compound. The latter approach is highly efficient for generating chemical diversity.
The synthesis of the core itself is often achieved through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. nih.govnih.gov For example, 2-amino-3-bromopyrazine can be used as a versatile intermediate to construct the imidazo[1,2-a]pyrazine ring system. Once the halogenated scaffold is in hand, a multitude of derivatives can be prepared. Research has demonstrated the synthesis of 2- and 3-aryl substituted imidazo[1,2-a]pyrazines through flexible routes that allow for regioselective functionalization. nih.govresearchgate.net These methods provide access to a wide chemical space, enabling the systematic modification of the molecule to optimize its interaction with a biological target.
The imidazo[1,2-a]pyrazine scaffold has proven to be a highly effective pharmacophore for inhibitors of several important enzyme classes, particularly ATPases and kinases, which are critical regulators of cellular processes.
ATPase Inhibition: Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of the bacterial VirB11 ATPase, a key component of the type IV secretion system in pathogens like Helicobacter pylori. ucl.ac.uknih.gov This system is crucial for bacterial virulence, making its inhibition an attractive antibacterial strategy. nih.gov Through virtual screening, imidazo[1,2-a]pyrazine compounds were identified as potential ATP mimics. ucl.ac.uk Subsequent synthesis and in vitro screening led to the identification of potent inhibitors, with lead compounds demonstrating competitive inhibition of ATP binding. ucl.ac.ukresearchgate.net
Kinase Inhibition: The imidazo[1,2-a]pyrazine core is a well-established scaffold for the development of potent protein kinase inhibitors, which are central to cancer therapy and the treatment of inflammatory diseases. Numerous derivatives have been developed to target various kinases with high affinity and selectivity.
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated strategy in oncology. Novel and potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been synthesized and their structure-activity relationships explored. nih.gov
PI3K/mTOR: The PI3K-Akt-mTOR pathway is frequently overactive in human cancers. A function-oriented synthesis approach has yielded imidazo[1,2-a]pyrazine derivatives that act as potent dual inhibitors of PI3Kα and mTOR, with one compound showing an IC₅₀ of 0.06 nM against PI3Kα. drugbank.com
Tubulin Polymerization: A series of imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine site. One lead compound, TB-25, exhibited potent anti-proliferative effects against HCT-116 cancer cells with an IC₅₀ of 23 nM. nih.gov
ENPP1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, a key component of the innate immune system. Imidazo[1,2-a]pyrazine derivatives have been optimized as highly potent and selective ENPP1 inhibitors, with a lead compound showing an IC₅₀ of 5.70 nM and enhancing antitumor immunity in vivo. nih.gov
| Biological Target | Therapeutic Area | Lead Compound Example | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| VirB11 ATPase | Antibacterial | Compound 14 | 7 µM | ucl.ac.uk |
| Aurora Kinases | Oncology | Compound 10i | Potent activity reported | nih.gov |
| PI3Kα / mTOR | Oncology | Compound 42 | 0.06 nM (PI3Kα), 3.12 nM (mTOR) | drugbank.com |
| Tubulin Polymerization | Oncology | TB-25 | 23 nM (HCT-116 cells) | nih.gov |
| ENPP1 | Immuno-oncology | Compound 7 | 5.70 nM | nih.gov |
A key advantage of using a versatile building block like this compound is the ability to systematically probe structure-activity relationships (SAR). By synthesizing series of related compounds where specific positions on the scaffold are modified, researchers can deduce which chemical features are essential for biological activity.
For the imidazo[1,2-a]pyrazine-based inhibitors, extensive SAR studies have been conducted. nih.govnih.gov In the development of VirB11 ATPase inhibitors, flexible synthetic routes were created to produce both 2- and 3-aryl substituted regioisomers, allowing for a direct comparison of their inhibitory activities and the establishment of clear SAR trends. ucl.ac.uknih.govresearchgate.net Similarly, for Aurora kinase inhibitors, the synthesis and evaluation of numerous analogues led to the identification of substituents that optimize potency and improve physicochemical properties. nih.gov The X-ray crystal structure of one inhibitor bound to Aurora A provided molecular-level insights into the binding mode, guiding further optimization efforts. nih.gov These studies are critical for transforming initial hits into viable drug candidates.
| Target Class | Key Scaffold Position | General SAR Observation | Reference |
|---|---|---|---|
| VirB11 ATPase | C2 vs. C3 | Regioisomeric placement of aryl groups significantly impacts inhibitory potency. | nih.govresearchgate.net |
| VirB11 ATPase | C8 | Introduction of amino groups at C8 is a key feature for potent inhibitors. | ucl.ac.ukresearchgate.net |
| Aurora Kinases | Multiple | Systematic modification of substituents on the core led to improved potency and solubility. | nih.gov |
| ENPP1 | Multiple | Optimization of substituents led to high potency and selectivity over related enzymes ENPP2 and ENPP3. | nih.gov |
While the ultimate goal of many medicinal chemistry programs is the development of a therapeutic drug, an important intermediate outcome is the creation of chemical probes. A chemical probe is a small molecule with high potency, selectivity, and a well-characterized mechanism of action that can be used to study the function of a specific protein in biological systems.
The development of highly potent and selective inhibitors based on the imidazo[1,2-a]pyrazine scaffold provides the research community with such tools. For example, the highly potent and selective ENPP1 inhibitor (IC₅₀ = 5.70 nM) can be used as a chemical probe to investigate the downstream effects of ENPP1 inhibition on the cGAS-STING pathway in various cellular models. nih.gov Likewise, selective Aurora kinase inhibitors derived from this scaffold serve as valuable tools for dissecting the complex roles of these kinases in cell division and cancer biology. nih.gov These molecules allow for the acute, reversible inhibition of a target protein, offering a powerful method to complement genetic techniques like RNAi or CRISPR.
Scaffold Hopping and Bioisosteric Replacement Strategies
In drug optimization, scaffold hopping and bioisosteric replacement are key strategies for discovering new chemotypes with improved properties. Scaffold hopping involves replacing a central molecular core with a structurally distinct scaffold while retaining similar biological activity. This is often done to improve properties like synthetic accessibility, patentability, or pharmacokinetics.
The imidazo[1,2-a]pyrazine core has been successfully identified through scaffold hopping exercises. In one example, computational methods based on 3D shape and electrostatic similarity were used to replace a known triazolopyridine scaffold in a series of metabotropic glutamate 2 (mGlu2) receptor modulators. acs.org This led to the discovery of the imidazo[1,2-a]pyrazin-8-one core as a viable alternative, yielding new compounds with encouraging activity and more balanced in vitro properties. acs.org
Bioisosteric replacement, the substitution of one atom or group with another that has similar physicochemical properties, is also frequently employed. In the optimization of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, various bioisosteric replacements were explored at the 8-position of the core to improve potency and other drug-like properties. This approach led to the identification of several new potent dual inhibitors of Aurora A and B.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex heterocyclic compounds often involves multi-step processes that can be resource-intensive and generate significant waste. A major future direction is the development of more efficient and "green" synthetic routes. Current trends in organic synthesis emphasize high atomic economy, reduced reliance on hazardous reagents, and the use of eco-friendly catalysts. mdpi.comnih.gov
Future synthetic strategies for 3-bromo-5-chloroimidazo[1,2-a]pyrazine and its derivatives will likely focus on:
Catalysis: Employing eco-compatible catalysts, such as palladium on alumina, for key transformation steps like nitro group reductions, which can be performed using safer hydrogen sources like a hydrogen gas generator. nih.gov
Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer improved safety, scalability, and reaction control, while minimizing solvent usage and reaction times.
Alternative Reagents: Replacing hazardous reagents with safer alternatives is a key aspect of green chemistry. For instance, using tert-butyl nitrite (B80452) and trimethylsilyl (B98337) azide (B81097) in place of sodium nitrite and sodium azide for the formation of azide intermediates is a step toward less toxic protocols. nih.gov
The overarching goal is to create synthetic pathways that are not only high-yielding but also economically viable and environmentally responsible, making the production of imidazo[1,2-a]pyrazine (B1224502) derivatives more sustainable for both research and potential commercial applications.
Exploration of New Functionalization Strategies at Underexplored Positions
Historically, the functionalization of imidazo[1,2-a]pyrazine and related scaffolds like imidazo[1,2-a]pyridines has predominantly focused on the C3 position. mdpi.comrsc.org However, to fully unlock the potential of the scaffold, decoration at other, less-explored positions is crucial. For a molecule like this compound, where the C3 and C5 positions are already substituted, attention is shifting towards functionalizing the C2, C6, and C8 positions.
Recent research has demonstrated innovative, regioselective methods for functionalizing the imidazo[1,2-a]pyrazine core using advanced organometallic chemistry, moving beyond traditional electrophilic bromination and subsequent cross-coupling reactions. nih.gov Combining theoretical calculations (like pKa determinations) with experimental work has enabled the development of rational approaches to selectively functionalize this heterocycle. nih.gov
Key emerging strategies include:
Directed Metalation: The use of specific metalating agents can control which position on the ring becomes reactive. For example, treating 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to selective magnesiation at the C3 position, whereas using TMP2Zn·2MgCl2·2LiCl results in a regioselective zincation at the C5 position. nih.gov This ability to switch regioselectivity based on the reagent is a powerful tool for creating diverse derivatives.
Direct C-H Arylation: Transition metal-catalyzed direct C-H arylation offers a more atom-economical approach than traditional cross-coupling, as it avoids the need to pre-functionalize the heterocycle with a halogen. nih.gov
Photocatalysis: Visible light-induced photocatalysis is an emerging green strategy for C-H functionalization, enabling the formation of C-C and C-heteroatom bonds under mild conditions. mdpi.com This has been successfully applied to introduce fluoroalkyl and aminoalkyl groups at the C3 position of related scaffolds and holds promise for other positions on the imidazo[1,2-a]pyrazine ring. mdpi.com
These advanced methods provide a sophisticated toolkit for chemists to create a wide array of polyfunctionalized imidazo[1,2-a]pyrazines that were previously difficult to access. nih.gov
| Reagent | Position of Metalation | Intermediate Type | Subsequent Reaction | Resulting Product |
|---|---|---|---|---|
| TMPMgCl·LiCl | C3 | Magnesium Intermediate | Quenching with Electrophiles (e.g., I2) | 3,6-Disubstituted Imidazo[1,2-a]pyrazines |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | Diheteroarylzinc Intermediate | Quenching with Electrophiles | 5,6-Disubstituted Imidazo[1,2-a]pyrazines |
| TMP₂Zn·2MgCl₂·2LiCl (on 3-substituted derivative) | C5 | Diheteroarylzinc Intermediate | Quenching with Electrophiles | Trisubstituted Imidazo[1,2-a]pyrazines |
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The traditional drug discovery process is famously long and costly, with a high rate of failure. mdpi.comaccscience.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate and rationalize this process. accscience.comnih.gov For scaffolds like imidazo[1,2-a]pyrazine, AI offers powerful new avenues for designing molecules with desired properties.
Future research integrating AI with the this compound scaffold will likely involve:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds to predict various properties, including biological activity against a specific target, physicochemical characteristics (solubility, stability), and potential toxicity. nih.govmdpi.com This allows researchers to screen virtual libraries of potential imidazo[1,2-a]pyrazine derivatives and prioritize the most promising candidates for synthesis, saving time and resources.
Generative AI: Beyond just predicting properties, generative AI models can design entirely new molecules from scratch. accscience.com By providing the model with a desired therapeutic profile, it can generate novel imidazo[1,2-a]pyrazine structures that are optimized for potency, selectivity, and drug-like properties.
Target Identification: AI can analyze vast amounts of biological data (genomics, proteomics) to identify novel drug targets associated with diseases, for which new imidazo[1,2-a]pyrazine-based inhibitors could then be designed. accscience.com
Drug Repurposing: AI algorithms can screen existing drugs and compounds against different disease models to find new uses. mdpi.com This could potentially identify new applications for known imidazo[1,2-a]pyrazine derivatives.
By integrating these computational approaches, the development of new drugs based on the this compound scaffold can become a more targeted, efficient, and successful endeavor. mdpi.com
Expansion of the Imidazo[1,2-A]pyrazine Scaffold for Novel Chemical Applications
The imidazo[1,2-a]pyrazine scaffold is already known to possess a broad range of biological activities, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Derivatives have shown potential as anticancer, antiviral, antimicrobial, and neuroactive agents. nih.govnih.govresearchgate.netnih.gov A significant future direction is to build on this versatility and expand the scaffold's use into new and more specific therapeutic areas.
Emerging applications and research avenues include:
Targeted Cancer Therapies: Moving beyond general cytotoxicity, research is focusing on developing imidazo[1,2-a]pyrazine derivatives as highly specific inhibitors of cancer-related targets. Recent studies have identified them as potent inhibitors of ENPP1, which has applications in cancer immunotherapy by stimulating the cGAS-STING pathway. nih.gov Another related scaffold, imidazo[1,2-a]pyridine (B132010), has been used to develop covalent inhibitors for challenging targets like KRAS G12C. rsc.org
Neurological Disorders: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, showing potential for treating epilepsy. nih.gov Further optimization of this scaffold could lead to new treatments for a range of neurological conditions.
Infectious Diseases: With growing antimicrobial resistance, there is an urgent need for new antibacterial agents. Imidazo[1,2-a]pyrazines have been developed as inhibitors of the bacterial type IV secretion system, a novel target for antibacterial drugs. researchgate.net The scaffold has also yielded potent inhibitors of the influenza virus nucleoprotein, demonstrating broad-spectrum antiviral activity. nih.gov
The expansion of this scaffold involves not just finding new activities but also understanding the structure-activity relationships (SAR) that govern its function in different biological contexts. This knowledge will enable the rational design of next-generation molecules for a wide array of diseases.
| Therapeutic Area | Specific Target / Application | Scaffold | Reference |
|---|---|---|---|
| Oncology / Immunotherapy | ENPP1 Inhibitors | Imidazo[1,2-a]pyrazine | nih.gov |
| Oncology | Covalent KRAS G12C Inhibitors | Imidazo[1,2-a]pyridine | rsc.org |
| Neurology (Epilepsy) | TARP γ-8 Selective AMPAR Negative Modulators | Imidazo[1,2-a]pyrazine | nih.gov |
| Infectious Disease (Antibacterial) | Inhibitors of Bacterial Type IV Secretion (VirB11 ATPase HP0525) | Imidazo[1,2-a]pyrazine | researchgate.net |
| Infectious Disease (Antiviral) | Influenza Virus Nucleoprotein (NP) Inhibitors | Imidazo[1,2-a]pyrazine | nih.gov |
Q & A
Q. What are the standard synthetic routes for 3-Bromo-5-chloroimidazo[1,2-a]pyrazine, and what key reaction parameters influence yield?
The synthesis typically involves cyclization of halogenated pyrazine precursors under controlled conditions. For example, imidazo[1,2-a]pyrazine derivatives are synthesized via Pd-catalyzed cross-coupling or acid-catalyzed cyclodehydration. Key parameters include:
- Catalyst selection : Pd catalysts (e.g., Pd(OAc)₂) enable direct heteroarylation, while iodine catalysis (5 mol%) optimizes multicomponent reactions (MCRs) at room temperature .
- Reagent compatibility : TFA/DMSO or DBSA/toluene systems are critical for regioselectivity in hybrid structures .
- Temperature control : Reflux conditions (e.g., with formamide and K₂CO₃) ensure complete cyclization .
Q. How is structural characterization performed for halogenated imidazo[1,2-a]pyrazines?
Advanced analytical techniques include:
- X-ray crystallography : Resolves regioisomerism (e.g., 8c in , CCDC 1919367) .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent positions (e.g., coupling constants for ortho protons in 8-methoxy derivatives) .
- HRMS (ESI-QTOF) : Validates molecular weights (e.g., m/z [M+Na]⁺ for benzoimidazole-pyrrolo hybrids) .
Q. What baseline biological activities are reported for this compound?
Imidazo[1,2-a]pyrazines exhibit:
- Antioxidant activity : Free radical scavenging via electron-donating substituents (e.g., methyl or morpholino groups) .
- Antimicrobial effects : Activity against Gram-positive bacteria (MIC ≤ 8 µg/mL) through membrane disruption .
Advanced Research Questions
Q. How do halogen substituents (Br/Cl) at positions 3 and 5 influence reactivity and bioactivity?
- Electrophilic substitution : Bromine at position 3 enhances electrophilic reactivity (calculated electron densities prioritize C3 > C5), while chlorine at C5 stabilizes intermediates via inductive effects .
- Biological impact : Chloro substituents improve antimicrobial potency by increasing lipophilicity, whereas bromine enhances fluorescence quantum yield in hybrid fluorophores .
Q. What methodologies resolve contradictions in reported biological data (e.g., cytotoxicity vs. efficacy)?
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., cancer vs. non-cancerous) to identify selective toxicity .
- Mechanistic studies : Use kinase inhibition assays (e.g., PI3K) or ROS detection kits to differentiate on-target vs. off-target effects .
Q. How can fluorescence properties be optimized for bioimaging applications?
- Substituent engineering : Electron-withdrawing groups (e.g., trifluoromethyl) enhance Stokes shift; fused benzene rings (e.g., naphtho derivatives) increase emission intensity .
- Aggregation studies : Solid-state emission (e.g., 8z in , λem = 450 nm) is evaluated via fluorescence microscopy in live cells .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or regioselectivity)?
- Catalyst optimization : Replace Pd with iodine (lower cost, higher efficiency in MCRs) .
- Solvent screening : Use DMSO for polar intermediates or toluene for acid-sensitive reactions .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclizations .
Data-Driven Insights
| Property | Example Data | Source |
|---|---|---|
| Fluorescence λem | 450–470 nm (blue emission in solid state) | |
| Antimicrobial MIC | 2–8 µg/mL (S. aureus) | |
| Synthetic yield (Pd-catalyzed) | 65–89% (heteroarylation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
